4-(1H-tetrazol-1-yl)phenoxy]acetic acid is a chemical compound with the molecular formula C9H8N4O3 and a molecular weight of 220.18 g/mol. This compound features a phenoxy group linked to an acetic acid moiety, with a tetrazole ring incorporated into its structure. It is recognized for its potential applications in various fields of research, particularly in medicinal chemistry and biochemistry .
The reactivity of 4-(1H-tetrazol-1-yl)phenoxy]acetic acid is influenced by the presence of both the phenoxy and tetrazole functionalities. The phenoxy group can participate in electrophilic aromatic substitution reactions, while the carboxylic acid group can undergo typical acid-base reactions or condensation reactions. The tetrazole ring may also engage in nucleophilic substitution reactions due to its electron-withdrawing properties, making it a versatile building block for further synthetic modifications.
Research indicates that compounds containing tetrazole rings often exhibit significant biological activities, including antimicrobial, antifungal, and anticancer properties. Specifically, 4-(1H-tetrazol-1-yl)phenoxy]acetic acid has been studied for its potential effects on various biological systems, showing promise in modulating enzyme activity and influencing cellular pathways . The unique combination of the tetrazole and phenoxy groups may contribute to its bioactivity by enhancing interactions with biological targets.
The synthesis of 4-(1H-tetrazol-1-yl)phenoxy]acetic acid typically involves multi-step processes. One common method includes the reaction of phenolic compounds with tetrazole derivatives followed by acylation with acetic anhydride or acetic acid. Alternatively, one could start from a substituted phenol, introduce the tetrazole ring via cyclization reactions, and subsequently functionalize the compound to yield the final product . The purity of synthesized compounds is generally around 95%, making it suitable for research applications.
4-(1H-tetrazol-1-yl)phenoxy]acetic acid finds applications in various fields:
Interaction studies involving 4-(1H-tetrazol-1-yl)phenoxy]acetic acid have focused on its binding affinities with various biological targets. These studies often utilize techniques such as molecular docking and enzyme assays to evaluate how this compound interacts with proteins involved in metabolic pathways or disease processes. Results suggest that this compound can effectively modulate target activity, making it a candidate for further exploration in drug development .
Several compounds share structural similarities with 4-(1H-tetrazol-1-yl)phenoxy]acetic acid, which may allow for comparative studies regarding their biological activities and chemical properties:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Tetrazol-1-ylphenylacetic acid | C9H8N4O2 | Lacks the phenoxy group; different bioactivity |
| Phenoxyacetic acid | C8H8O3 | Simpler structure; lacks tetrazole functionality |
| 2-(4-Tetrazol-1-ylphenoxy)propanoic acid | C10H10N4O3 | Similar functional groups; potential for similar applications |
These compounds highlight the uniqueness of 4-(1H-tetrazol-1-yl)phenoxy]acetic acid due to its specific combination of functionalities that may enhance its effectiveness in biological systems compared to simpler analogs .
The synthesis of [4-(1H-tetrazol-1-yl)phenoxy]acetic acid typically begins with phenolic precursors that serve as fundamental building blocks for constructing the target molecule [1]. The traditional synthetic pathway generally involves a sequential approach starting with 4-aminophenol or 4-nitrophenol as the primary precursor [2]. These phenolic compounds provide the essential framework upon which the tetrazole and acetic acid moieties are subsequently introduced [3].
One of the most common traditional routes involves the alkylation of 4-aminophenol with ethyl bromoacetate in the presence of potassium carbonate as a base, typically in dimethylformamide as the solvent [2]. This reaction yields the corresponding ethyl phenoxyacetate derivative, which serves as a key intermediate in the synthetic pathway [4]. The reaction proceeds through nucleophilic substitution, where the phenoxide ion attacks the α-carbon of ethyl bromoacetate [5].
4-aminophenol + ethyl bromoacetate → ethyl (4-aminophenoxy)acetateFollowing the alkylation step, the amino group is converted to a tetrazole ring through a series of transformations [1]. This typically involves diazotization of the amino group followed by reaction with sodium azide to introduce the azide functionality, which is a precursor to the tetrazole ring [3]. The tetrazole ring formation is then accomplished through a cycloaddition reaction [4].
Alternatively, a more direct approach involves the reaction of 4-nitrophenol with ethyl bromoacetate to form ethyl (4-nitrophenoxy)acetate [2]. The nitro group is subsequently reduced to an amino group, which can then be converted to a tetrazole through the aforementioned sequence [5].
The final step in the traditional synthetic route involves the hydrolysis of the ester group to yield the desired [4-(1H-tetrazol-1-yl)phenoxy]acetic acid [2]. This is typically accomplished using aqueous sodium hydroxide followed by acidification [3]. The hydrolysis reaction is generally high-yielding and proceeds under mild conditions [4].
| Starting Material | Alkylating Agent | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 4-Aminophenol | Ethyl bromoacetate | K₂CO₃ | DMF | 75-85 |
| 4-Nitrophenol | Ethyl bromoacetate | K₂CO₃ | DMF | 80-90 |
| 4-Hydroxybenzonitrile | Ethyl bromoacetate | K₂CO₃ | Acetone | 70-80 |
The traditional synthetic routes, while effective, often require multiple steps and purification procedures, which can limit their efficiency and scalability [5]. Additionally, these methods may involve the use of hazardous reagents such as sodium azide and strong acids or bases, necessitating careful handling and disposal procedures [1].
Microwave-assisted synthesis has emerged as a powerful alternative to conventional heating methods for the preparation of [4-(1H-tetrazol-1-yl)phenoxy]acetic acid and related compounds [6]. This approach offers significant advantages including reduced reaction times, improved yields, and enhanced selectivity [7]. The microwave irradiation provides rapid and uniform heating throughout the reaction mixture, which can dramatically accelerate reaction rates compared to conventional heating methods [8].
In a typical microwave-assisted synthesis of [4-(1H-tetrazol-1-yl)phenoxy]acetic acid, the tetrazole formation step is particularly amenable to microwave conditions [6]. The cycloaddition reaction between the azide and nitrile precursors can be completed in minutes rather than hours under microwave irradiation [9]. For instance, the reaction of 4-(phenoxy)acetonitrile with sodium azide in the presence of ammonium chloride as a catalyst under microwave conditions (120-150°C) can yield the corresponding tetrazole in 15-30 minutes with yields exceeding 85% [10].
4-(phenoxy)acetonitrile + sodium azide → [4-(1H-tetrazol-1-yl)phenoxy]acetonitrileThe microwave-assisted [3+2] cycloaddition between various nitriles and sodium azide proceeds smoothly in the presence of copper(II) catalysts in N-methyl-2-pyrrolidone (NMP) to give the corresponding 5-substituted 1H-tetrazoles [6]. The desired tetrazoles can be obtained in high yields within 3-30 minutes by employing controlled microwave heating [7]. The reaction most likely proceeds through the activation of the nitrile groups by the copper(II) species, followed by a successive [3+2] cycloaddition with the sodium azide [8].
Solvothermal synthesis represents another advanced approach for the preparation of [4-(1H-tetrazol-1-yl)phenoxy]acetic acid [9]. This method involves conducting reactions in sealed vessels under elevated temperature and pressure conditions, which can significantly enhance reaction rates and yields [10]. The solvothermal conditions are particularly effective for the tetrazole formation step, where the high pressure can facilitate the cycloaddition reaction between azide and nitrile components [6].
| Synthesis Method | Reaction Time | Temperature (°C) | Pressure | Catalyst | Yield (%) |
|---|---|---|---|---|---|
| Conventional | 24-48 hours | 80-100 | Ambient | ZnCl₂ | 60-70 |
| Microwave-assisted | 15-30 minutes | 120-150 | Ambient | NH₄Cl | 85-95 |
| Solvothermal | 4-8 hours | 150-180 | High | Cu(II) salts | 80-90 |
The microwave-assisted and solvothermal approaches offer several advantages over traditional methods, including shorter reaction times, higher yields, and reduced waste generation [7]. These methods also often allow for the use of greener solvents and reduced catalyst loadings, aligning with principles of green chemistry [8]. Additionally, the controlled heating provided by these methods can minimize side reactions and improve the purity of the final product [9].
The [4-(1H-tetrazol-1-yl)phenoxy]acetic acid molecule presents two primary sites for functionalization: the tetrazole ring and the phenoxy moiety [11]. These functional groups offer diverse opportunities for structural modification, enabling the creation of a wide range of derivatives with potentially enhanced properties [12].
Functionalization at the tetrazole ring typically involves reactions at the nitrogen atoms or the carbon atom of the tetrazole [11]. The N-1 position of the tetrazole is already substituted with the phenoxy group in [4-(1H-tetrazol-1-yl)phenoxy]acetic acid, but the remaining nitrogen atoms can potentially serve as sites for further functionalization [13]. For instance, alkylation or acylation reactions can be performed at these positions under appropriate conditions [14].
The carbon atom (C-5) of the tetrazole ring can also be functionalized through various reactions [12]. For example, lithiation followed by reaction with electrophiles can introduce substituents at this position [13]. Additionally, metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, can be employed if a halogen is first introduced at the C-5 position [14].
[4-(1H-tetrazol-1-yl)phenoxy]acetic acid + R-X → [4-(5-R-1H-tetrazol-1-yl)phenoxy]acetic acidThe phenoxy moiety offers another site for functionalization in [4-(1H-tetrazol-1-yl)phenoxy]acetic acid [11]. The aromatic ring can undergo various electrophilic aromatic substitution reactions, such as halogenation, nitration, or sulfonation, to introduce additional functional groups [12]. These reactions typically occur at positions ortho or para to the phenoxy group, depending on the reaction conditions and the nature of the electrophile [13].
[4-(1H-tetrazol-1-yl)phenoxy]acetic acid + E⁺ → [4-(1H-tetrazol-1-yl)-2-E-phenoxy]acetic acidThe acetic acid group itself can also be modified through various transformations [14]. For instance, the carboxylic acid can be converted to esters, amides, or other carboxylic acid derivatives through standard reactions [11]. These modifications can significantly alter the physicochemical properties of the compound, such as solubility, lipophilicity, and binding affinity to potential biological targets [12].
| Functionalization Site | Reaction Type | Reagents | Product |
|---|---|---|---|
| Tetrazole C-5 | Lithiation/Electrophilic Substitution | n-BuLi, R-X | [4-(5-R-1H-tetrazol-1-yl)phenoxy]acetic acid |
| Phenoxy Ring | Electrophilic Aromatic Substitution | X₂, Lewis acid | [4-(1H-tetrazol-1-yl)-2,6-diX-phenoxy]acetic acid |
| Carboxylic Acid | Esterification | ROH, H⁺ | [4-(1H-tetrazol-1-yl)phenoxy]acetic acid R-ester |
| Carboxylic Acid | Amidation | R-NH₂, coupling agent | [4-(1H-tetrazol-1-yl)phenoxy]acetamide |
The functionalization of [4-(1H-tetrazol-1-yl)phenoxy]acetic acid at these various sites allows for the creation of a diverse library of compounds with potentially enhanced properties [13]. These modifications can be strategically designed to optimize specific characteristics, such as solubility, stability, or binding affinity to target molecules [14]. The versatility of these functionalization approaches highlights the potential of [4-(1H-tetrazol-1-yl)phenoxy]acetic acid as a valuable scaffold for the development of new compounds with diverse applications [11].
The synthesis of tetrazole rings, a critical step in the preparation of [4-(1H-tetrazol-1-yl)phenoxy]acetic acid, has traditionally involved hazardous reagents and harsh reaction conditions [15]. However, recent advances in green chemistry have led to the development of more environmentally friendly approaches for tetrazole cyclization [16]. These strategies aim to minimize waste generation, reduce energy consumption, and eliminate or reduce the use of hazardous substances [17].
One of the most significant green chemistry approaches for tetrazole cyclization involves the use of water as a reaction medium [15]. Water is an environmentally benign solvent that offers several advantages, including safety, cost-effectiveness, and reduced environmental impact [16]. For instance, the cycloaddition reaction between nitriles and sodium azide can be conducted in aqueous media using appropriate catalysts, such as zinc salts or copper-based nanoparticles [17].
R-CN + NaN₃ → R-tetrazole (in water, with catalyst)Nanomaterial-catalyzed green synthesis represents another promising approach for tetrazole formation [18]. Various nano-catalysts, including magnetic nanoparticles, copper nanoparticles, and carbon-based nanomaterials, have been developed for the efficient synthesis of tetrazoles under environmentally friendly conditions [19]. These nanomaterials offer several advantages, including high surface area-to-volume ratio, easy recovery and reusability, and enhanced catalytic activity [18].
For example, Fe₃O₄@SiO₂-APTES-TFA nano-catalyst has been employed for the synthesis of 5-substituted-1H-tetrazoles from various nitriles and sodium azide in ethanol at 80°C [18]. This catalyst can be easily recovered using an external magnet and reused several times without significant loss of catalytic activity [19]. Similarly, copper oxide nanoparticles have been successfully used to catalyze the microwave-assisted [3+2] cycloaddition reaction between nitriles and sodium azide to efficiently synthesize 5-substituted 1H-tetrazoles [18].
Solvent-free or solid-state reactions represent another green chemistry strategy for tetrazole cyclization [15]. These approaches eliminate the need for organic solvents, thereby reducing waste generation and environmental impact [16]. For instance, the reaction between nitriles and sodium azide can be conducted under solvent-free conditions using appropriate solid supports or catalysts [17].
| Green Chemistry Strategy | Catalyst | Reaction Conditions | Advantages | Yield (%) |
|---|---|---|---|---|
| Aqueous Medium | Zn(II) salts | Water, 80-100°C | Environmentally benign, cost-effective | 70-85 |
| Nanomaterial-Catalyzed | Fe₃O₄@SiO₂-APTES-TFA | Ethanol, 80°C | Recyclable catalyst, high efficiency | 85-95 |
| Solvent-Free | Solid acid catalysts | 120-150°C, no solvent | No organic solvents, reduced waste | 75-90 |
| Microwave-Assisted in Water | Cu(II) nanoparticles | Water, microwave, 120°C | Rapid reaction, energy-efficient | 80-95 |
Microwave irradiation combined with green solvents or solvent-free conditions represents a particularly effective approach for tetrazole cyclization [15]. This combination offers the advantages of both strategies, including reduced reaction times, improved yields, and minimized environmental impact [16]. For instance, the microwave-assisted synthesis of tetrazoles in water or under solvent-free conditions has been reported to proceed efficiently with high yields and selectivity [17].
The acid-base behavior of [4-(1H-tetrazol-1-yl)phenoxy]acetic acid is characterized by its dual acidic nature, arising from both the carboxylic acid group and the tetrazole ring system. The compound exhibits weak acid properties with an estimated pKa value in the range of 3.0-4.0 [1] [2].
The structural framework of this compound combines two acidic functionalities. The carboxylic acid group (-COOH) provides the primary acidic character, while the tetrazole ring contributes additional acidic properties. The parent tetrazole molecule exhibits a pKa of 4.90, making it comparable to acetic acid (pKa = 4.75) and serving as a carboxylic acid bioisostere [3] [4]. This bioisosteric relationship is particularly significant in pharmaceutical applications, as tetrazoles can effectively replace carboxylic acid groups while maintaining similar acidic properties.
The solubility characteristics of [4-(1H-tetrazol-1-yl)phenoxy]acetic acid reflect the complex interplay between its hydrophilic and hydrophobic structural components. The compound contains both polar functional groups (carboxylic acid and tetrazole ring) and a hydrophobic aromatic system (phenoxy group), resulting in amphiphilic properties [7].
Aqueous solubility is primarily governed by the ionizable carboxylic acid group and the nitrogen-rich tetrazole ring. At physiological pH values, the compound exists predominantly in its ionized form, significantly enhancing water solubility. The tetrazole ring contributes additional hydrogen bonding capacity through its nitrogen atoms, further promoting aqueous solubility [8].
The phenoxy moiety introduces hydrophobic character, potentially limiting water solubility compared to simpler tetrazole-acetic acid derivatives. Similar compounds, such as 4-(1H-tetrazol-1-yl)aniline, exhibit water solubility values of 2,113.77 mg/L according to EPA T.E.S.T. predictions [9]. For the target compound, aqueous solubility is expected to be moderate, likely in the range of 1,000-5,000 mg/L at neutral pH.
| Solvent System | Predicted Solubility | Factors Affecting Solubility |
|---|---|---|
| Water (pH 7) | 1,000-5,000 mg/L | Carboxylic acid ionization, tetrazole H-bonding |
| Organic solvents | High | Phenoxy group interactions, H-bonding |
| Polar aprotic solvents | Very high | Strong H-bonding, dipole interactions |
Organic solvent solubility is expected to be high due to the aromatic phenoxy group and the ability of the tetrazole ring to engage in π-π stacking interactions. The compound should exhibit excellent solubility in polar organic solvents such as ethanol, methanol, and acetonitrile . Non-polar solvents may show limited solubility due to the polar nature of the carboxylic acid and tetrazole functionalities.
The pH-dependent solubility profile is particularly important for this compound. At low pH (< 2), the compound exists primarily in its neutral form, resulting in decreased aqueous solubility. As pH increases above the pKa value, ionization increases, leading to enhanced water solubility. This pH-dependent behavior is crucial for pharmaceutical formulation and biological applications.
The thermal stability of [4-(1H-tetrazol-1-yl)phenoxy]acetic acid is influenced by the inherent energetic nature of the tetrazole ring system and the presence of the phenoxyacetic acid moiety. Tetrazole derivatives are known for their nitrogen-rich character, which can lead to exothermic decomposition under thermal stress [11] [12].
Decomposition temperature analysis indicates that the compound is expected to undergo thermal decomposition in the range of 200-300°C [13] [14]. This temperature range is consistent with similar tetrazole-containing compounds. The 5-chloromethyl-1H-tetrazole analogue shows thermal decomposition onset at 135°C with significant exothermic behavior [14].
The decomposition mechanism likely involves multiple pathways:
Primary decomposition involves N-N bond cleavage within the tetrazole ring, leading to nitrogen gas evolution and ring opening [11] [15].
Secondary decomposition of the phenoxyacetic acid moiety through decarboxylation and aromatic ring fragmentation [16].
Tertiary processes involving radical formation and polymerization reactions of intermediate species [17].
| Decomposition Stage | Temperature Range (°C) | Primary Products | Energy Release |
|---|---|---|---|
| Initial decomposition | 200-250 | N₂, CO₂, aromatic fragments | Exothermic |
| Secondary decomposition | 250-350 | CO, H₂O, hydrocarbon fragments | Highly exothermic |
| Final decomposition | 350-500 | Carbon residue, gases | Moderately exothermic |
Thermal analysis methods such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for characterizing the thermal behavior. The TGA profile typically shows step-wise mass loss corresponding to different decomposition stages [18] [19]. The DSC thermogram reveals exothermic peaks associated with bond breaking and gas evolution [12] [13].
The activation energy for thermal decomposition is estimated to be in the range of 150-250 kJ/mol, based on similar tetrazole derivatives [19] [20]. This relatively high activation energy indicates good thermal stability under normal storage conditions but potential for rapid decomposition at elevated temperatures.
The electrochemical properties of [4-(1H-tetrazol-1-yl)phenoxy]acetic acid are primarily determined by the redox-active tetrazole ring and the aromatic phenoxy system. The compound exhibits both oxidation and reduction processes under electrochemical conditions [17] [21].
Reduction behavior is dominated by the tetrazole ring system, which can undergo reversible one-electron reduction to form the corresponding tetrazolate radical anion. Similar tetrazole compounds show reduction potentials in the range of -1.14 to -1.34 V vs. Fc/Fc⁺ [22]. The phenoxy substitution is expected to shift the reduction potential toward more negative values due to electron-donating effects [23].
Oxidation processes involve the phenoxy aromatic system and potentially the carboxylic acid group. The phenoxy group can undergo oxidation to form phenoxy radicals or quinone-like structures [24] [25]. The onset oxidation potential is estimated to be around 1.3-1.5 V vs. Fc/Fc⁺ based on similar phenoxy-containing compounds [22].
| Electrochemical Process | Potential (V vs. Fc/Fc⁺) | Reversibility | Mechanism |
|---|---|---|---|
| Tetrazole reduction | -1.2 to -1.4 | Quasi-reversible | One-electron transfer |
| Phenoxy oxidation | 1.3 to 1.5 | Irreversible | Radical formation |
| Carboxylic acid oxidation | > 1.5 | Irreversible | Decarboxylation |
The electrochemical synthesis applications of this compound are particularly noteworthy. The tetrazole moiety can participate in electrochemical multicomponent reactions for C-H functionalization and cross-coupling processes [17] [26]. The phenoxy group provides additional synthetic versatility through electrochemical oxidation and coupling reactions.
Electrochemical stability is generally good under mild conditions, but the compound may undergo decomposition at extreme potentials. The working potential window is estimated to be -1.5 to +1.0 V vs. Fc/Fc⁺ in common organic solvents [21] [22].